

Cross-study analysis of Fosnetupitant's safety profile in different patient populations

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Compound of Interest

Compound Name: Fosnetupitant

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Fosnetupitant's Safety Profile: A Cross-Study Comparative Analysis

Fosnetupitant, a neurokinin-1 (NK1) receptor antagonist, has demonstrated a favorable safety and tolerability profile in numerous clinical trials for the prevention of chemotherapy-induced nausea and vomiting (CINV). This guide provides a comprehensive cross-study analysis of **Fosnetupitant**'s safety in various patient populations receiving highly emetogenic chemotherapy (HEC) and moderately emetogenic chemotherapy (MEC), with a focus on comparative data with other antiemetic agents.

Comparative Safety Analysis

The safety of **Fosnetupitant** has been primarily evaluated in patients with various cancers, including breast, gastrointestinal, and those receiving cisplatin-based chemotherapy. The most common treatment-related adverse events (TRAEs) are generally mild to moderate in severity. A key advantage of **Fosnetupitant** highlighted in multiple studies is a significantly lower incidence of injection site reactions (ISRs) compared to Fosaprepitant.^{[1][2][3]}

Key Safety Findings Across Patient Populations:

- **Patients Receiving Highly Emetogenic Chemotherapy (Cisplatin-based):** In the CONSOLE study, a head-to-head comparison in 785 patients, the overall incidence of TRAEs was

22.2% for **Fosnetupitant** compared to 25.4% for Fosaprepitant. Notably, treatment-related ISRs were significantly lower with **Fosnetupitant** (0.3%) versus Fosaprepitant (3.6%).^[3]

- Patients with Breast Cancer Receiving AC/EC-based HEC: The CONSOLE-BC study, involving 102 Japanese patients, showed a similar incidence of TRAEs between **Fosnetupitant** (21.2%) and Fosaprepitant (22.0%). However, a marked difference was observed in any-cause ISRs, with 5.8% in the **Fosnetupitant** group versus 26.0% in the Fosaprepitant group. Treatment-related ISRs were 0% for **Fosnetupitant** and 10.0% for Fosaprepitant.^{[2][4]}
- Patients with Gastrointestinal and Breast Cancer (Short-term Infusion): A phase II study assessing a 15-minute infusion of **Fosnetupitant** in 70 patients found no allergic reactions, ISRs, or grade ≥ 3 TRAEs, suggesting the safety of a shorter infusion time.^{[5][6]}
- General Cancer Population (as part of NEPA): Pooled data from four randomized, double-blind clinical trials of the oral fixed-dose combination of netupitant and palonosetron (NEPA) in 3,280 patients showed that the frequency of treatment-emergent adverse events (TEAEs) and TRAEs were similar to palonosetron plus dexamethasone and aprepitant plus a 5-HT₃ antagonist and dexamethasone. The adverse event profile was consistent with expected chemotherapy-related side effects.^[7]

Quantitative Safety Data Summary

Study (Patient Population)	Treatment Arms	N	Incidence of TRAEs (%)	Incidence of Any- Cause ISRs (%)	Incidence of Treatment-Related ISRs (%)	Most Common TRAEs
CONSOLE [3] (Cisplatin- based HEC)	Fosnetupit ant 235 mg + Palonosetr on + Dexametha sone	392	22.2	11.0	0.3	Not specified in detail
	Fosaprepit ant 150 mg + Palonosetr on + Dexametha sone	393	25.4	20.6	3.6	Not specified in detail
CONSOLE -BC[2][4] (Breast Cancer with AC/EC HEC)	Fosnetupit ant 235 mg + Palonosetr on + Dexametha sone	52	21.2	5.8	0	Headache, diarrhea, urticaria, malaise, decreased appetite[8]
	Fosaprepit ant 150 mg + Palonosetr on + Dexametha sone	50	22.0	26.0	10.0	Not specified in detail

Phase II						
Short-term						
Infusion[5]	Fosnetupit					
[6]	ant 235 mg	69	0 (Grade ≥	0	0	None
(Gastrointe	(15-min		3)			reported
stinal &	infusion)					
Breast						
Cancer)						
Pooled						Headache,
Analysis	NEPA +		Similar			asthenia,
(NEPA)[7]	Dexametha	-	across	-	-	fatigue,
(HEC &	sone		groups			dyspepsia,
MEC)						constipatio
						n,
						erythema[9
]
Palonosetr		Similar			Not	
on +	-	across	-	-	specified in	
Dexametha		groups			detail	
sone						
Aprepitant		Similar			Not	
+ 5-HT3	-	across	-	-	specified in	
RA +		groups			detail	
Dexametha						
sone						

Experimental Protocols

CONSOLE Study (Phase III)

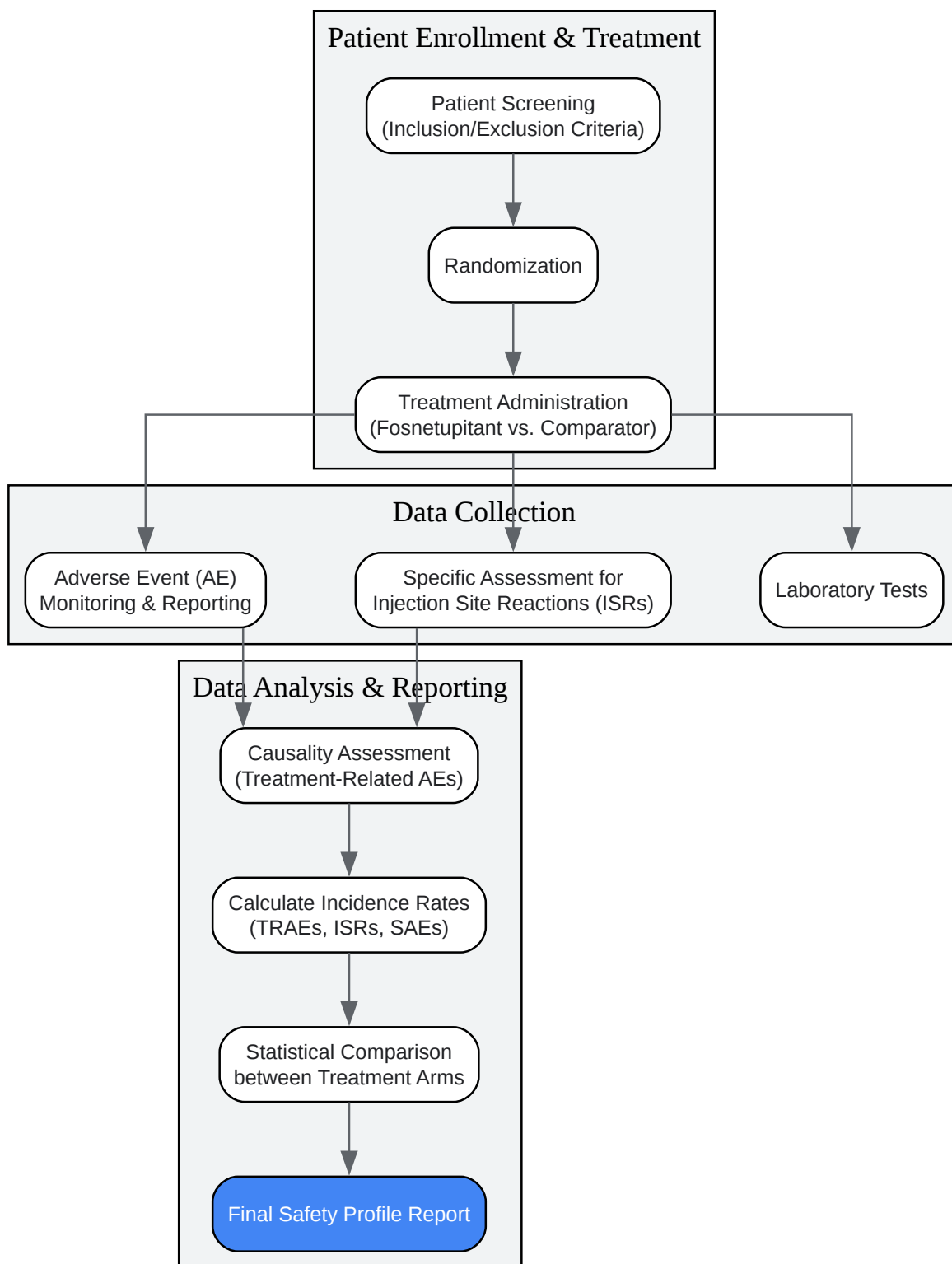
- Objective: To evaluate the non-inferiority of **Fosnetupitant** to Fosaprepitant for preventing CINV in patients receiving cisplatin-based HEC.
- Design: A randomized, double-blind, parallel-group, multicenter study.[3]

- Patient Population: Chemotherapy-naïve patients scheduled to receive chemotherapy including cisplatin at a dose of ≥ 50 mg/m².
- Intervention: Patients were randomized 1:1 to receive either a single intravenous infusion of **Fosnetupitant** 235 mg or Fosaprepitant 150 mg on day 1, both in combination with palonosetron 0.75 mg and dexamethasone.[3]
- Primary Endpoint: Complete response (CR) rate (defined as no emetic event and no rescue medication) in the overall phase (0-120 hours).
- Safety Assessment: Monitoring and recording of all adverse events (AEs), with a specific focus on ISRs.

CONSOLE-BC Study (Phase III)

- Objective: To evaluate the safety profile of **Fosnetupitant**, including ISRs, in patients receiving doxorubicin-cyclophosphamide (AC) or epirubicin-cyclophosphamide (EC) chemotherapy.[2]
- Design: A randomized, double-blind, safety study.[2]
- Patient Population: Patients scheduled to receive AC/EC chemotherapy.
- Intervention: Patients were randomized 1:1 to receive either **Fosnetupitant** 235 mg or Fosaprepitant 150 mg, both in combination with intravenous palonosetron 0.75 mg and dexamethasone 9.9 mg on day 1.[2][4]
- Primary Endpoint: The incidence of treatment-related adverse events (TRAEs) with **Fosnetupitant**.
- Safety Assessment: Collection of data on all AEs, with particular attention to ISRs.

Visualized Workflow: Safety Data Analysis in a Clinical Trial



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Caption: Workflow of Safety Data Analysis in a **Fosnetupitant** Clinical Trial.

Conclusion

Across multiple clinical studies and diverse patient populations undergoing chemotherapy, **Fosnetupitant** has consistently demonstrated a favorable safety profile. A significant advantage is the lower risk of injection site reactions compared to Fosaprepitant, which can improve the patient experience. The overall incidence of treatment-related adverse events is comparable to other standard antiemetic regimens, with most events being mild to moderate in severity. This robust safety profile, combined with its proven efficacy, positions **Fosnetupitant** as a valuable option in the prevention of CINV. Future research should continue to evaluate its safety in a broader range of cancer types and patient populations with specific comorbidities.^[1]

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